Methyl 2-(butylamino)benzoate Methyl 2-(butylamino)benzoate
Brand Name: Vulcanchem
CAS No.: 55369-70-5
VCID: VC8469353
InChI: InChI=1S/C12H17NO2/c1-3-4-9-13-11-8-6-5-7-10(11)12(14)15-2/h5-8,13H,3-4,9H2,1-2H3
SMILES: CCCCNC1=CC=CC=C1C(=O)OC
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol

Methyl 2-(butylamino)benzoate

CAS No.: 55369-70-5

Cat. No.: VC8469353

Molecular Formula: C12H17NO2

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(butylamino)benzoate - 55369-70-5

Specification

CAS No. 55369-70-5
Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
IUPAC Name methyl 2-(butylamino)benzoate
Standard InChI InChI=1S/C12H17NO2/c1-3-4-9-13-11-8-6-5-7-10(11)12(14)15-2/h5-8,13H,3-4,9H2,1-2H3
Standard InChI Key PEFDATUXUCRRKT-UHFFFAOYSA-N
SMILES CCCCNC1=CC=CC=C1C(=O)OC
Canonical SMILES CCCCNC1=CC=CC=C1C(=O)OC

Introduction

Chemical Identity and Physicochemical Properties

Methyl 2-(butylamino)benzoate (C₁₂H₁₇NO₂) is an aromatic ester derivative with a molecular weight of 207.27 g/mol. The compound features a methyl ester group at the carboxyl position and a butylamino substituent at the ortho position of the benzene ring. Key physicochemical properties inferred from structurally related compounds include:

  • Solubility: Likely soluble in polar organic solvents such as dichloromethane, ethyl acetate, and dimethyl sulfoxide (DMSO), with limited solubility in water due to the hydrophobic butyl chain .

  • Melting Point: Estimated between 45–60°C based on analogs like methyl 2-aminobenzoate (mp 24°C) and bulkier alkylamino derivatives .

  • Stability: Susceptible to hydrolysis under acidic or basic conditions, with the ester and amino groups acting as reactive sites .

Synthesis and Optimization Strategies

Primary Synthetic Routes

The synthesis of Methyl 2-(butylamino)benzoate can be inferred from methodologies used for analogous compounds. A plausible pathway involves:

  • Amination of Methyl 2-Nitrobenzoate:
    Reduction of the nitro group in methyl 2-nitrobenzoate to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite, followed by alkylation with 1-bromobutane in the presence of a base (e.g., K₂CO₃) .

    Methyl 2-nitrobenzoateReductionMethyl 2-aminobenzoateButylationMethyl 2-(butylamino)benzoate\text{Methyl 2-nitrobenzoate} \xrightarrow{\text{Reduction}} \text{Methyl 2-aminobenzoate} \xrightarrow{\text{Butylation}} \text{Methyl 2-(butylamino)benzoate}
  • Direct Coupling via Esterification:
    Reaction of 2-(butylamino)benzoic acid with methanol under acidic conditions (e.g., H₂SO₄) or using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) .

Advanced Methodologies from Patent Literature

A patent describing the synthesis of 2-(2-bromoethyl)benzoic acid methyl ester (CN102850221A) provides transferable insights:

  • Key Reagents: Triphenylphosphine and carbon tetrabromide for bromination, borane-dimethyl sulfide complex for hydroboration-oxidation.

  • Conditions: Reactions conducted in tetrahydrofuran (THF) at controlled temperatures (0°C to room temperature), with yields averaging 70–90% after chromatographic purification .

Table 1: Comparison of Synthetic Approaches for Methyl 2-(Butylamino)benzoate and Analogs

MethodReagents/ConditionsYield (%)Reference
Reductive AminationH₂/Pd-C, 1-bromobutane, K₂CO₃65–75
EsterificationH₂SO₄, MeOH, reflux80–85
Bromoalkyl IntermediateTriphenylphosphine, CBr₄70

Mechanistic and Reactivity Profiles

Reactivity of Functional Groups

  • Ester Group: Prone to nucleophilic acyl substitution, enabling transesterification or hydrolysis to 2-(butylamino)benzoic acid under acidic/basic conditions .

  • Amino Group: Participates in Schiff base formation with aldehydes or ketones and serves as a site for further alkylation/acylation .

Oxidation and Reduction Pathways

  • Oxidation: The butylamino group may undergo oxidation to form nitroso or nitro derivatives using agents like hydrogen peroxide .

  • Reduction: Catalytic hydrogenation could reduce the aromatic ring, though this is less likely under mild conditions .

Challenges and Future Perspectives

Synthetic Limitations

  • Low Yield in Alkylation Steps: Competing side reactions (e.g., over-alkylation) may reduce efficiency, necessitating optimized stoichiometry .

  • Purification Difficulties: Polar byproducts require advanced chromatographic techniques, increasing production costs .

Recommendations for Research

  • Computational Modeling: Density functional theory (DFT) studies to predict reactivity and optimize reaction pathways .

  • Biological Screening: In vitro assays against microbial strains and cancer cell lines to validate hypothesized activities .

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